2,6-Di-tert-butylpyran
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Overview
Description
2,6-Di-tert-butylpyran is an organic compound characterized by the presence of two tert-butyl groups attached to a pyran ring. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylpyran typically involves the alkylation of pyran with tert-butyl groups. One common method is the reaction of pyran with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butylpyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyran derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyran derivatives.
Substitution: Functionalized pyran derivatives with various substituents.
Scientific Research Applications
2,6-Di-tert-butylpyran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized pyran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butylpyran involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity to target molecules. The pyran ring can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but contains a pyridine ring instead of a pyran ring. Known for its use as a non-nucleophilic base in organic synthesis.
2,4,6-Tri-tert-butylpyridine: Contains three tert-butyl groups attached to a pyridine ring. Used as a bulky base in organic reactions.
2,6-Di-tert-butyl-4-methylpyridine: Contains an additional methyl group on the pyridine ring. Used in various organic transformations.
Uniqueness
2,6-Di-tert-butylpyran is unique due to the presence of the pyran ring, which imparts different chemical properties compared to pyridine derivatives. The pyran ring can participate in different types of reactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22O |
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Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,6-ditert-butyl-2H-pyran |
InChI |
InChI=1S/C13H22O/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-10H,1-6H3 |
InChI Key |
KCUIIVDHDWZNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=CC=C(O1)C(C)(C)C |
Origin of Product |
United States |
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